Hexahydro-4-methylphthalic anhydride
Overview
Description
Hexahydro-4-methylphthalic anhydride is a cyclic anhydride with the molecular formula C9H12O3. It is a derivative of phthalic anhydride and is known for its use as a curing agent in epoxy resins. This compound is characterized by its bicyclic ring structure, which includes a carboxylic acid anhydride group, making it reactive and functional in various chemical processes .
Mechanism of Action
Target of Action
Hexahydro-4-methylphthalic anhydride is primarily used as an epoxy hardener . It interacts with the epoxy resin, causing it to harden and form a durable, resistant material. This makes it a crucial component in the production of plastics, paints, and electronic components .
Mode of Action
The compound acts as a hardener by reacting with epoxy resins in a process called curing . During this process, the anhydride group in the this compound molecule reacts with the epoxide group in the epoxy resin, leading to cross-linking and hardening of the material .
Biochemical Pathways
The exact biochemical pathways involved in the curing process are complex and depend on the specific epoxy resin used. The primary reaction is the opening of the epoxide ring by the anhydride group, followed by cross-linking that leads to the formation of a three-dimensional network of hardened material .
Pharmacokinetics
It’s important to note that the compound can potentially cause allergenic effects upon exposure . Therefore, appropriate safety measures should be taken when handling this compound.
Result of Action
The primary result of this compound’s action is the hardening of epoxy resins, leading to durable and resistant materials. Exposure to the compound can potentially result in allergenic effects, including allergic contact dermatitis and immunologic contact urticaria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the curing process can be affected by temperature, with higher temperatures typically accelerating the reaction . Additionally, the compound is reactive with water, which can influence its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Hexahydro-4-methylphthalic anhydride is known to be involved in the thermosetting reactions of limonene-based epoxy, illustrating its role in creating environmentally friendly polymers . It is also used in ring-opening copolymerization involving metallocene catalysts, which is relevant for developing new polymeric materials .
Molecular Mechanism
It is known to be involved in the curing kinetics of epoxy resin systems
Temporal Effects in Laboratory Settings
In terms of temporal effects, this compound has been studied for its role in the thermal degradation of networks made from linseed oils . This is pivotal in understanding the stability and lifespan of bio-based polymers.
Metabolic Pathways
It is known to be an epoxy hardener and is included in non-diglycidyl-ether-of-bisphenol-A epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-4-methylphthalic anhydride can be synthesized from 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. The process involves the reaction of this precursor with maleic anhydride in the presence of ethyl acetate as a solvent. The reaction is typically carried out at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process is optimized to minimize byproducts and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-4-methylphthalic anhydride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The anhydride group can be substituted with nucleophiles to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexahydro-4-methylphthalic anhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hexahydro-4-methylphthalic anhydride is similar to other cyclic anhydrides such as:
Hexahydrophthalic anhydride (HHPA): Differing only by a single methyl group, HHPA is also used as a curing agent in epoxy resins.
Methyltetrahydrophthalic anhydride (MTHPA): This compound is structurally similar and used in similar applications but has different reactivity and curing properties.
Uniqueness: this compound is unique due to its specific reactivity and the mechanical properties it imparts to cured epoxy resins. Its ability to form stable, cross-linked networks makes it particularly valuable in high-performance applications .
Properties
IUPAC Name |
5-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBMTBAXDISZGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044333 | |
Record name | Hexahydro-4-methylphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, COLOURLESS OILY LIQUID. | |
Record name | 1,3-Isobenzofurandione, hexahydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
350 °C | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: reaction | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.16 | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
19438-60-9 | |
Record name | Rikacid MH | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19438-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 19438-60-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128883 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Isobenzofurandione, hexahydro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexahydro-4-methylphthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-4-methylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-29 °C | |
Record name | HEXAHYDRO-4-METHYLPHTHALIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1376 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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